molecular formula C12H13NO2 B13954242 3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one

3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one

Cat. No.: B13954242
M. Wt: 203.24 g/mol
InChI Key: APBVXIZMYHJBKW-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one is a quinoline derivative Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminobenzophenone derivatives, cyclization can be induced using reagents like polyphosphoric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of 3-ethyl-8-methylquinolin-4-one.

    Reduction: Formation of partially or fully hydrogenated quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one may have several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a fluorescent probe or in bioimaging.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Application in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyl group and quinoline ring could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Known for its antimicrobial properties.

    8-Hydroxyquinoline: Used as a chelating agent and in medicinal chemistry.

    4-Hydroxyquinoline: Investigated for its potential therapeutic effects.

Uniqueness

3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one is unique due to the presence of both ethyl and methyl groups, which may influence its chemical reactivity and biological activity. Its specific substitution pattern can lead to distinct properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethyl-4-hydroxy-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7(2)10(9)13-12(8)15/h4-6H,3H2,1-2H3,(H2,13,14,15)

InChI Key

APBVXIZMYHJBKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC(=C2NC1=O)C)O

Origin of Product

United States

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